
(S)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(pirrolidin-2-il)-1H-pirazol dihidrocloruro es un compuesto químico que presenta un anillo de pirazol sustituido con un grupo pirrolidina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (S)-5-(pirrolidin-2-il)-1H-pirazol dihidrocloruro típicamente implica la formación del anillo de pirazol seguida de la introducción del grupo pirrolidina. Un método común involucra la ciclización de precursores apropiados bajo condiciones controladas. Las condiciones de reacción a menudo incluyen el uso de catalizadores y disolventes específicos para facilitar la formación del producto deseado .
Métodos de Producción Industrial
La producción industrial de (S)-5-(pirrolidin-2-il)-1H-pirazol dihidrocloruro puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas de purificación avanzadas para aislar el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
(S)-5-(pirrolidin-2-il)-1H-pirazol dihidrocloruro puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde átomos o grupos específicos son reemplazados por otros.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción a menudo implican temperaturas controladas, disolventes específicos y catalizadores para lograr las transformaciones deseadas .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de derivados de pirazol sustituidos .
Aplicaciones Científicas De Investigación
(S)-5-(pirrolidin-2-il)-1H-pirazol dihidrocloruro tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por sus potenciales actividades biológicas e interacciones con biomoléculas.
Medicina: Explorado por sus potenciales propiedades terapéuticas y como un compuesto líder en el descubrimiento de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (S)-5-(pirrolidin-2-il)-1H-pirazol dihidrocloruro implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos .
Comparación Con Compuestos Similares
Compuestos Similares
- (S)-2-(pirrolidin-2-il)piridina dihidrocloruro
- (S)-2-(pirrolidin-2-il)propan-2-ol
Singularidad
(S)-5-(pirrolidin-2-il)-1H-pirazol dihidrocloruro es único debido a su patrón de sustitución específico y la presencia tanto de un anillo de pirazol como de un grupo pirrolidina. Esta combinación imparte propiedades químicas y biológicas distintas que lo diferencian de compuestos similares .
Propiedades
Fórmula molecular |
C7H13Cl2N3 |
|---|---|
Peso molecular |
210.10 g/mol |
Nombre IUPAC |
5-[(2S)-pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-2-6(8-4-1)7-3-5-9-10-7;;/h3,5-6,8H,1-2,4H2,(H,9,10);2*1H/t6-;;/m0../s1 |
Clave InChI |
XWROSQRQLJYJCY-ILKKLZGPSA-N |
SMILES isomérico |
C1C[C@H](NC1)C2=CC=NN2.Cl.Cl |
SMILES canónico |
C1CC(NC1)C2=CC=NN2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


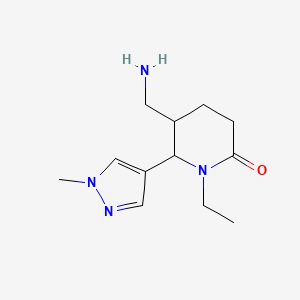
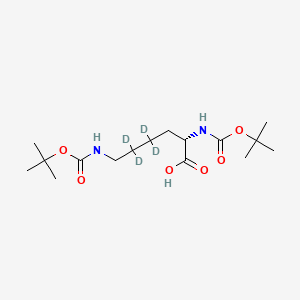
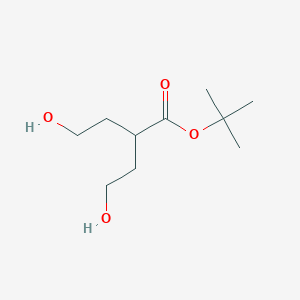
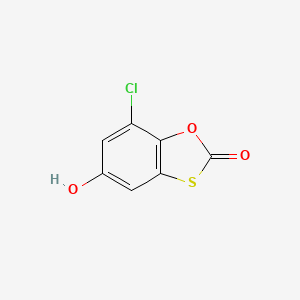



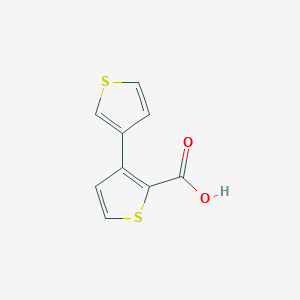
![1-[4-(Hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12311085.png)




![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)
